molecular formula C23H24NPS B14583356 1-[4-(Diphenylphosphorothioyl)phenyl]piperidine CAS No. 61564-23-6

1-[4-(Diphenylphosphorothioyl)phenyl]piperidine

Cat. No.: B14583356
CAS No.: 61564-23-6
M. Wt: 377.5 g/mol
InChI Key: CSWIQWDKBCADCF-UHFFFAOYSA-N
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Description

1-[4-(Diphenylphosphorothioyl)phenyl]piperidine is an organic compound with the molecular formula C23H24NPS. It is a member of the piperidine family, characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a diphenylphosphorothioyl group attached to a phenyl ring, further connected to a piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Diphenylphosphorothioyl)phenyl]piperidine typically involves the reaction of diphenylphosphine sulfide with 4-bromophenylpiperidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade equipment to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diphenylphosphorothioyl)phenyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or other reduced derivatives.

Scientific Research Applications

1-[4-(Diphenylphosphorothioyl)phenyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Diphenylphosphorothioyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphorothioyl group can interact with active sites on enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Properties

CAS No.

61564-23-6

Molecular Formula

C23H24NPS

Molecular Weight

377.5 g/mol

IUPAC Name

diphenyl-(4-piperidin-1-ylphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C23H24NPS/c26-25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-16-14-20(15-17-23)24-18-8-3-9-19-24/h1-2,4-7,10-17H,3,8-9,18-19H2

InChI Key

CSWIQWDKBCADCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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